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Compound of Interest

Compound Name: NVP-BSK805 dihydrochloride

Cat. No.: B10761840 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NVP-BSK805 dihydrochloride's cross-reactivity

with other kinases, supported by experimental data. NVP-BSK805 is a potent and selective

ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical mediator in the signaling

pathways of various cytokines and growth factors.[1][2] Its selectivity is a crucial factor in its

potential as a therapeutic agent, particularly in the context of myeloproliferative neoplasms

where JAK2 activity is often dysregulated.[2]

Kinase Inhibition Profile of NVP-BSK805
NVP-BSK805 demonstrates high affinity and selectivity for JAK2 over other members of the

JAK family and a broader panel of kinases.

JAK Family Kinase Selectivity
Experimental data from in vitro cell-free assays highlight the selectivity of NVP-BSK805 for

JAK2. The half-maximal inhibitory concentration (IC50) values for the four members of the JAK

family are presented in the table below.
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Kinase IC50 (nM)

JAK2 0.48 - 0.5

JAK1 31.63 - 32

JAK3 18.68 - 19

TYK2 10.76 - 11

Data compiled from multiple sources.[1][3][4]

As the data indicates, NVP-BSK805 is over 65-fold more selective for JAK2 than for JAK1,

approximately 39-fold more selective than for JAK3, and over 22-fold more selective than for

TYK2.

Broad Kinase Panel Cross-Reactivity
NVP-BSK805 has been profiled against a wider range of kinases, demonstrating excellent

selectivity.[2] One study reported that NVP-BSK805 displays over 100-fold selectivity for JAK2

against a panel of additional kinases.[5] In a screening of 93 different kinase inhibitors, NVP-

BSK805 was identified as a potent and specific inhibitor of JAK2.[6][7] While the detailed

quantitative data from these broad kinase panels are not readily available in the public domain,

the consistent reports of high selectivity underscore the specificity of NVP-BSK805 for its

primary target.

Experimental Protocols
The determination of kinase inhibition and selectivity is performed using established

biochemical assays. Below is a representative protocol for an in vitro kinase inhibition assay,

based on commonly used methods such as radiometric or luminescence-based assays.

In Vitro Kinase Inhibition Assay (Representative
Protocol)
This protocol outlines the general steps to determine the IC50 value of an inhibitor against a

specific kinase.
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1. Reagents and Materials:

Purified recombinant kinase (e.g., JAK2)

Kinase substrate (e.g., a specific peptide or protein)

NVP-BSK805 dihydrochloride (or other test inhibitor)

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP depending on the detection method)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35)

Assay plates (e.g., 96-well or 384-well)

Detection reagents (e.g., scintillation fluid for radiometric assays, or ADP-Glo™ reagents for

luminescence assays)

Plate reader (scintillation counter or luminometer)

2. Assay Procedure:

Inhibitor Preparation: Prepare a serial dilution of NVP-BSK805 in the kinase reaction buffer. A

typical starting concentration might be 10 µM, with 10-fold serial dilutions.

Reaction Mixture Preparation: In each well of the assay plate, add the following components:

Kinase reaction buffer

A fixed concentration of the kinase substrate

The serially diluted NVP-BSK805 or a vehicle control (e.g., DMSO)

A fixed concentration of the purified kinase enzyme.

Initiation of Kinase Reaction: Start the reaction by adding a specific concentration of ATP.

The concentration of ATP is often kept at or below the Michaelis constant (Km) for the

specific kinase to ensure accurate determination of competitive inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b10761840?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a

defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

Termination of Reaction and Detection:

Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Spot the reaction mixture onto a filter membrane that captures the phosphorylated

substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the

radioactivity on the filter using a scintillation counter.

Luminescence Assay (e.g., ADP-Glo™): Add a reagent to terminate the kinase reaction

and deplete the remaining ATP. Then, add a second reagent to convert the ADP produced

by the kinase reaction into ATP, which is then used to generate a luminescent signal via a

luciferase reaction. Measure the luminescence using a luminometer.

Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of NVP-BSK805

relative to the vehicle control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow
Diagrams
Visual representations of the relevant biological pathway and the experimental process can aid

in understanding the context and methodology of NVP-BSK805's activity.
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Caption: Simplified JAK2-STAT5 Signaling Pathway and the inhibitory action of NVP-BSK805.
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Caption: General experimental workflow for an in vitro kinase inhibition assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10761840?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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